1-Phenylcyclohepta[b]pyrrol-2(1H)-one
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Overview
Description
1-Phenylcyclohepta[b]pyrrol-2(1H)-one is a heterocyclic compound that features a fused ring system combining a cycloheptane ring with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenylcyclohepta[b]pyrrol-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenyl-substituted cycloheptanone with an amine derivative, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or toluene.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-Phenylcyclohepta[b]pyrrol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl ring or the pyrrole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
1-Phenylcyclohepta[b]pyrrol-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Phenylcyclohepta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of signaling pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but different substituents.
2-Phenylpyrrole: A simpler structure with a phenyl group attached to a pyrrole ring.
Uniqueness
1-Phenylcyclohepta[b]pyrrol-2(1H)-one is unique due to its larger ring system and the potential for diverse chemical modifications. This makes it a versatile compound for various applications, distinguishing it from simpler pyrrole derivatives.
Properties
CAS No. |
303730-52-1 |
---|---|
Molecular Formula |
C15H11NO |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
1-phenylcyclohepta[b]pyrrol-2-one |
InChI |
InChI=1S/C15H11NO/c17-15-11-12-7-3-1-6-10-14(12)16(15)13-8-4-2-5-9-13/h1-11H |
InChI Key |
JMQUUYMGFMMDKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=CC3=CC2=O |
Origin of Product |
United States |
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